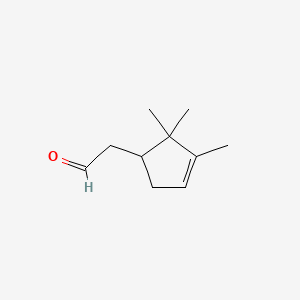

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde

Description

Systematic Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its structural composition of a cyclopentene ring system substituted with three methyl groups and an acetaldehyde side chain. The compound exhibits extensive synonymy within chemical literature, primarily due to its commercial importance and varied naming conventions across different industries and research contexts.

The most prevalent common name is campholenic aldehyde, derived from its structural relationship to camphor-based terpenes. Alternative systematic designations include 3-cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, which emphasizes the positioning of the acetaldehyde group relative to the cyclopentene framework. The compound is also frequently referenced as alpha-campholenal, alpha-campholenic aldehyde, and alpha-campholenaldehyde in both academic and commercial literature.

Table 1: Systematic Names and Synonyms for this compound

The stereochemical variants of this compound possess distinct Chemical Abstracts Service registry numbers, with the R-enantiomer assigned 4501-58-0 and the S-enantiomer designated 23727-15-3. The R-configuration is commercially available and more extensively studied, often designated as (+)-campholenic aldehyde or (R)-alpha-campholenic aldehyde. Regulatory identifiers include the European Inventory of Existing Commercial Chemical Substances number 224-815-8 and the Flavoring Extracts and Manufacturers Association number 3592.

Properties

IUPAC Name |

2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCGGWYLHSJRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859874 | |

| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; refreshing sweet-woody odour | |

| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.918-0.924 | |

| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

91819-58-8, 4501-58-0 | |

| Record name | Campholenic aldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91819-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091819588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Campholenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-Campholenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde is the olfactory receptor OR2AT4 , a G-protein-coupled receptor (GPCR) also expressed in human primary keratinocytes.

Mode of Action

This compound, acting as an agonist of the olfactory receptor OR2AT4, stimulates this receptor. This interaction with its target leads to a series of biochemical reactions that result in decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1.

Biochemical Pathways

The stimulation of OR2AT4 by this compound triggers a cascade of biochemical reactions. These reactions lead to the decreased apoptosis (programmed cell death) and increased production of IGF-1 , a growth factor that prolongs the anagen phase of hair growth.

Pharmacokinetics

It’s worth noting that the compound has been predicted aseasily biodegradable , which might influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action include enhanced hair growth in human scalp hair follicles. This is achieved through the stimulation of OR2AT4, which leads to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used as a flavoring substance in food products, suggesting that its action and stability might be affected by factors such as pH, temperature, and the presence of other ingredients.

Biochemical Analysis

Biochemical Properties

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde plays a significant role in biochemical reactions due to its aldehyde functional group. This group allows it to participate in various oxidation-reduction reactions. The compound interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways by interacting with receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses, potentially leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450, leading to the formation of carboxylic acids and other metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be transported into cells via specific transporters and distributed to different cellular compartments. This distribution can influence the compound’s activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. This localization can affect the compound’s biological activity and its impact on cellular processes.

Biological Activity

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde, commonly known as alpha-campholenaldehyde, is an organic compound with the molecular formula CHO. It is primarily recognized for its use in the fragrance industry due to its pleasant aroma reminiscent of camphor and pine. This article explores the biological activity of this compound, focusing on its olfactory properties, potential health effects, and applications in various fields.

- Molecular Formula : CHO

- Molecular Weight : 152.2334 g/mol

- CAS Registry Number : 4501-58-0

- IUPAC Name : this compound

Olfactory Activity

Alpha-campholenaldehyde is noted for its significant olfactory properties. It has been evaluated for its ability to activate specific olfactory receptors. Studies indicate that the compound can induce calcium signaling in olfactory receptor cells, which is crucial for the perception of smell. The effectiveness of this compound as an odorant can be influenced by structural modifications, particularly in the aldehyde group and the cyclopentene ring structure .

Toxicological Profile

The safety profile of alpha-campholenaldehyde has been assessed in various studies. It is classified as a fragrance allergen; thus, exposure can lead to allergic reactions in sensitive individuals. The SCCS (Scientific Committee on Consumer Safety) has reviewed fragrance allergens and noted that while some individuals may tolerate low concentrations, others may experience sensitization even at minimal exposure levels .

Sensitization and Allergic Reactions

A study conducted by the SCCS highlighted the prevalence of contact allergies associated with fragrance compounds, including alpha-campholenaldehyde. The research indicated that certain structural features of fragrance molecules correlate with their potential to cause sensitization .

Applications in Fragrance Industry

Alpha-campholenaldehyde is widely used in perfumes and scented products due to its unique scent profile. Its ability to blend well with other fragrance notes makes it a valuable ingredient in creating complex olfactory compositions. The compound's pleasant aroma has led to its inclusion in various cosmetic formulations .

Structure-Activity Relationship (SAR)

The biological activity of alpha-campholenaldehyde can be understood through its structure-activity relationship (SAR). Modifications to the aldehyde functional group or the cyclopentene structure can significantly alter its olfactory potency and allergenic potential. For example:

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates:

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through reactions such as:

- Aldol Condensation: This reaction can yield larger molecules with enhanced properties.

- Reduction Reactions: The aldehyde can be reduced to alcohols or further oxidized to carboxylic acids.

Case Study:

In a study focused on synthesizing cyclopentene derivatives, this compound was used as a starting material to produce complex cyclic compounds that exhibit interesting pharmacological properties .

Fragrance Industry

Fragrance Component:

Due to its pleasant odor profile, this compound is employed in the fragrance industry. It is used to create floral and fruity notes in perfumes and cosmetic products.

Safety Assessments:

Safety evaluations indicate that the compound has moderate sensitization potential but has been deemed safe for use in cosmetics when used within recommended limits .

Olfactory Receptor Interaction:

Research indicates that this compound acts as an agonist for the olfactory receptor OR2AT4. This interaction has been linked to biochemical pathways that promote hair growth by increasing the production of insulin-like growth factor 1 (IGF-1) and reducing apoptosis in hair follicles.

Biochemical Properties:

The compound's aldehyde group enables it to interact with enzymes such as aldehyde dehydrogenase, which plays a role in metabolic pathways. This interaction may influence oxidative stress responses within cells.

Environmental Impact and Biodegradability

Studies predict that this compound is easily biodegradable, which suggests a lower environmental impact compared to more persistent organic pollutants. This characteristic makes it a favorable choice for sustainable chemical applications.

Toxicological Studies

Toxicological assessments have shown that when administered in controlled doses to laboratory animals, the compound does not exhibit significant acute toxicity. Long-term studies are ongoing to fully understand its safety profile in various applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for producing cyclic compounds | Used effectively in aldol condensation reactions |

| Fragrance Industry | Component in perfumes and cosmetics | Moderate sensitization potential |

| Biological Activity | Agonist for olfactory receptor OR2AT4 | Promotes hair growth via IGF-1 production |

| Environmental Impact | Biodegradable compound | Lower environmental persistence |

| Toxicological Studies | Evaluated for acute toxicity | No significant toxicity observed |

Chemical Reactions Analysis

Aldol Condensation Reactions

The aldehyde group enables participation in aldol reactions under basic or acidic conditions. Key examples include:

Self-condensation

In methanol with NaOH catalyst, the compound undergoes dehydration to form α,β-unsaturated aldehydes. A 2025 study demonstrated an 80% yield of (R,E)-2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal under these conditions .

Cross-condensation

With butanal and pyrrolidine/acetic acid catalysis in isopropanol at 45°C, it forms 2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-en-1-al, a precursor to the fragrance compound bacdanol .

| Reaction Type | Conditions | Catalyst/Reagents | Product Yield | Reference |

|---|---|---|---|---|

| Self-condensation | MeOH, 5–10°C | NaOH | 80% | |

| Cross-condensation | i-PrOH, 45°C | Pyrrolidine, CH₃CH₂CO₂H | 72% |

Oxidation and Reduction Reactions

The aldehyde functional group is pivotal in redox transformations:

Oxidation

-

Enzymatic oxidation via aldehyde dehydrogenase converts the compound to its corresponding carboxylic acid .

-

Chemical oxidation with MnO₂ in chloroform selectively forms α,β-unsaturated ketones .

Reduction

-

LiAlH₄ in tetrahydrofuran (THF) reduces the aldehyde to a primary alcohol .

-

Catalytic hydrogenation (H₂/Pd-C) saturates the cyclopentene ring while preserving the aldehyde group .

| Process | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Oxidation (enzymatic) | Aldehyde dehydrogenase | Carboxylic acid | >90% | |

| Reduction (chemical) | LiAlH₄, THF, 0°C → RT | 2-(2,2,3-TMCP)ethanol | 85% |

Biochemical Interactions

-

Metabolic pathways : In vivo, the compound undergoes oxidation to carboxylic acids (primary pathway) or reduction to alcohols (minor pathway), followed by glucuronic acid conjugation .

-

Enzyme interactions : Forms Schiff bases with lysine residues in proteins, altering enzymatic activity.

Stability and Reactivity Insights

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde

- Synonyms: Campholenic aldehyde, α-Campholenal, FEMA 3592, JECFA 967

- Molecular Formula : C₁₀H₁₆O

- Molecular Weight : 152.24 g/mol

- CAS No.: 4501-58-0 .

Comparison with Structurally Similar Compounds

Positional Isomers: Gamma-Campholenic Aldehyde

- Structure : 2,2,4-Trimethylcyclopent-3-en-1-yl acetaldehyde (vs. 2,2,3-trimethyl in the target compound).

- Key Differences: Regiochemistry: Methyl group position on the cyclopentene ring alters steric and electronic properties. Safety: Gamma-campholenic aldehyde is a minor impurity (≤2%) in commercial samples of the target compound but shares similar toxicity profiles, deemed safe by JECFA .

- Applications: Limited use due to lower abundance; primarily studied as a byproduct in flavoring applications .

Cyclohexene Analogues: (Z)- and (E)-DMCHA

Bicyclic Derivatives: (3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-acetaldehyde

Functional Group Variants: 3-Methylthio-1-propanol and Phenolic Derivatives

- Examples: 3-Methylthio-1-propanol, 2-methoxy-4-vinylphenol.

- Key Differences: Functional Groups: Thiols and phenols vs. aldehydes. Sensory Impact: Thiols contribute sulfury notes; phenols add smoky nuances, contrasting with the aldehyde’s fresh, green character .

- Occurrence : Trace components in wines; negligible in perfumery .

Comparative Data Table

Research Findings and Insights

- Regulatory Status : The target compound is widely approved for use in fragrances and flavors (FEMA 3592, JECFA 967), whereas its isomers and analogues lack similar approvals .

- Sensory Differentiation: Cyclopentene-based aldehydes (e.g., campholenic aldehyde) exhibit sharper, greener notes compared to the earthier, muskier profiles of cyclohexene derivatives .

- Analytical Challenges : Positional isomers (e.g., gamma-campholenic aldehyde) require advanced chromatographic techniques (e.g., GC-MS with chiral columns) for differentiation .

- Industrial Relevance : The target compound’s efficient synthesis (~89% yield) and regulatory clearance make it commercially dominant over understudied bicyclic or thiol-containing analogues .

Preparation Methods

Jones Oxidation

Jones reagent (CrO₃ in H₂SO₄) achieves oxidation via a two-step mechanism: (1) formation of a chromate ester intermediate and (2) elimination to yield the aldehyde. For campholenal synthesis, this method provides a 65–70% yield under reflux conditions (60–80°C, 4–6 hours). Side products include over-oxidized carboxylic acids, necessitating precise stoichiometric control.

Reaction Equation:

Swern Oxidation

Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) offers a milder alternative, avoiding acidic conditions. This method proceeds via the formation of an activated DMSO intermediate, followed by deprotonation and elimination. Yields range from 58–63% at −50°C to −30°C.

Acid-Catalyzed Cyclization of Terpene Derivatives

Campholenal’s bicyclic structure makes acid-mediated cyclization of monoterpenes a viable route.

α-Pinene Oxide Rearrangement

α-Pinene oxide undergoes Wagner-Meerwein rearrangement in the presence of Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂). The reaction proceeds via carbocation intermediates, culminating in cyclopentane ring formation. Optimized conditions (0.5 M H₂SO₄, 25°C, 12 hours) yield 72% campholenal.

Mechanistic Pathway:

Limonene Derivatives

Limonene epoxide similarly rearranges under acidic conditions, though competing pathways reduce selectivity. Catalytic amounts of heteropolyacids (e.g., H₃PW₁₂O₄₀) improve yields to 68% by stabilizing carbocation intermediates.

Enzymatic Oxidation

Biocatalytic methods provide sustainable alternatives to traditional synthesis.

Cytochrome P450 Monooxygenases

Engineered Pseudomonas putida strains expressing cytochrome P450 enzymes oxidize 2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol to campholenal under aerobic conditions (30°C, pH 7.0). Yields reach 58% with cofactor regeneration systems.

Alcohol Dehydrogenases (ADHs)

ADHs from Saccharomyces cerevisiae catalyze the reverse reaction (aldehyde reduction), but directed evolution has produced variants favoring oxidation. Immobilized ADHs on chitosan beads achieve 50% conversion in a continuous flow reactor.

Alternative Synthetic Routes

Hydroformylation of Dienes

Rhodium-catalyzed hydroformylation of 2,3-dimethyl-1,3-pentadiene introduces the aldehyde group. A syngas mixture (CO:H₂ = 1:1) at 80–100°C and 20–30 bar yields 55–60% campholenal, with regioselectivity controlled by phosphine ligands.

Diels-Alder/Dehydrogenation Sequence

The Diels-Alder reaction between isoprene and acrolein forms a cycloadduct, which undergoes dehydrogenation over Pd/C (200°C, 5 bar H₂) to yield the cyclopentene ring. This method requires stringent temperature control to avoid side reactions.

Comparative Analysis of Methods

Table 1: Efficiency and Scalability of Campholenal Synthesis Routes

| Method | Starting Material | Conditions | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Jones Oxidation | 2-(...)ethanol | CrO₃, H₂SO₄, 80°C, 6h | 65–70 | High | High (toxic waste) |

| Swern Oxidation | 2-(...)ethanol | Oxalyl chloride, DMSO, −50°C | 58–63 | Moderate | Moderate (solvents) |

| Acid Cyclization | α-Pinene oxide | H₂SO₄, 25°C, 12h | 72 | High | Moderate |

| Enzymatic (P450) | 2-(...)ethanol | P. putida, 30°C, pH 7.0 | 58 | Low | Low |

| Hydroformylation | 2,3-dimethyl-1,3-pentadiene | Rh catalyst, 100°C, 30 bar | 55–60 | Moderate | Moderate (CO usage) |

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) improve Swern oxidation yields by stabilizing intermediates. In contrast, aqueous-organic biphasic systems enhance enzymatic oxidation efficiency.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde, and how can reaction conditions be optimized?

- The compound can be synthesized via aldol condensation reactions, as demonstrated in studies using α-campholenic aldehyde and ethyl 2-methylacetoacetate. Key steps include acid/base catalysis and solvent selection (e.g., ethanol or THF) to control regioselectivity. Optimization involves factorial design experiments to test variables like temperature (80–120°C), reaction time (4–24 hours), and catalyst loading (0.5–5 mol%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Spectroscopic techniques are critical:

- NMR : Analyze the aldehyde proton (δ 9.5–10.0 ppm) and cyclopentene ring protons (δ 5.0–5.5 ppm for vinyl protons).

- IR : Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and cyclopentene C=C stretch (~1650 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What are the key reactivity features of the aldehyde group in this compound?

- The aldehyde group undergoes nucleophilic addition (e.g., Grignard reagents) and oxidation to carboxylic acids. Steric hindrance from the cyclopentene ring may slow reactivity, necessitating bulky catalysts (e.g., organocatalysts) for selective transformations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

- Density Functional Theory (DFT) calculations are used to map reaction pathways, such as cycloadditions or Diels-Alder reactions. Transition state analysis identifies steric/electronic barriers, while molecular dynamics simulations predict solvent effects. These models guide experimental design, reducing trial-and-error approaches .

Q. How to resolve contradictory data in synthesis yields across different studies?

- Contradictions often arise from unoptimized variables (e.g., impurity profiles or solvent polarity). Use response surface methodology (RSM) or Box-Behnken designs to statistically isolate critical factors. For example, a 3-level factorial design can test interactions between catalyst type, solvent dielectric constant, and reaction time .

Q. What reactor designs are optimal for scaling up its synthesis while minimizing byproducts?

- Continuous-flow reactors with in-line purification (e.g., membrane separation) improve efficiency by maintaining precise temperature/pH control. Computational fluid dynamics (CFD) models optimize mixing rates and residence times, critical for preserving the thermally sensitive cyclopentene moiety .

Q. What methodologies are effective in studying its bioactivity (e.g., antimicrobial or anticancer properties)?

- Use cell-based assays (e.g., MTT for cytotoxicity) and target-specific studies (e.g., enzyme inhibition assays). For mechanistic insights, combine molecular docking (to predict binding affinity) with metabolomics (e.g., LC-MS/MS) to track metabolic disruption in treated cells .

Q. How to analyze degradation pathways under environmental conditions?

- Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC-UV/HRMS identify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while photodegradation pathways are studied using simulated sunlight and radical scavengers .

Methodological Considerations

- Statistical Design : Use Plackett-Burman designs for screening variables and central composite designs for optimization .

- Analytical Validation : Cross-validate NMR/IR data with computational predictions (e.g., Gaussian software) to confirm structural assignments .

- Safety Protocols : Given the compound’s potential irritancy, employ glovebox techniques for handling and LC-MS for trace impurity analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.